2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the indazole core . Another approach involves the reductive cyclization of azido compounds with amines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole can be compared with other similar compounds, such as:
Indazole: The parent compound with a simpler structure but similar biological activities.
2,3-Disubstituted tetrahydro-2H-indazoles: These compounds have additional substituents that may enhance or modify their biological activities.
Furanones: Compounds with a furan ring that exhibit different but sometimes overlapping biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
64195-58-0 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,7-dimethyl-4,5-dihydrofuro[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9-10(14-7)4-3-8-6-13(2)12-11(8)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
VMWJFASCDWQGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CCC3=CN(N=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.